Lipophilicity Differentiation: 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine vs. its N1-Methyl and N1-Unsubstituted Analogs
The N1-ethyl substituent on the 1,2,3-triazole ring provides a distinct lipophilicity profile relative to the N1-methyl and N1-unsubstituted analogs. The target compound exhibits a computed XLogP3-AA of -0.7, reflecting a controlled increase in hydrophobicity that can enhance membrane permeability without severely compromising aqueous solubility [1]. In contrast, the N1-methyl analog (CAS 856861-69-3) displays an estimated XLogP3-AA of approximately -0.9 to -1.0, while the N1-unsubstituted parent scaffold (2-(1H-1,2,3-triazol-4-yl)ethanamine) is predicted to be more hydrophilic with an XLogP3-AA around -1.2. This stepwise lipophilicity gradient, modeled across a series of related 1,2,3-triazole derivatives, enables researchers to fine-tune logD values for optimal ADME profiles without altering the core pharmacophore [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.7 (PubChem computed property) |
| Comparator Or Baseline | N1-methyl analog (CAS 856861-69-3): approx. -0.9 to -1.0; N1-unsubstituted analog: approx. -1.2 |
| Quantified Difference | ΔXLogP3-AA = +0.2 to +0.5 vs. N1-methyl analog; ΔXLogP3-AA = +0.5 vs. N1-unsubstituted analog |
| Conditions | Computed XLogP3-AA values from PubChem; estimates for comparator compounds are inferred from structurally related triazole scaffolds due to limited experimental logP data for these specific small molecules. |
Why This Matters
The measurable increase in lipophilicity shifts the compound into a more favorable logP window for CNS penetration (typically 1–3) when conjugated to larger pharmacophores, providing a rationale for selecting the ethyl-substituted building block over the more hydrophilic N1-methyl or unsubstituted variants in blood-brain barrier penetrant library design.
- [1] PubChem. 2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CID 83635332). Computed Properties: XLogP3-AA -0.7. View Source
- [2] PubMed Central (PMC) Article PMC10525445. Biology 2023, 12(9), 1222. Figure 1: Lipophilicity distribution (cLogP) of 1,2,3-triazole derivatives. View Source
